REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:3][CH2:4][CH2:5][N:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])[C:7]([NH2:9])=[O:8].[C:24](OC(=O)C)(=[O:26])[CH3:25]>C(OCC)C>[C:24]([O:1][CH:2]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:3][CH2:4][CH2:5][N:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])[C:7]([NH2:9])=[O:8])(=[O:26])[CH3:25]
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Name
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|
Quantity
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9.9 g
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Type
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reactant
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Smiles
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OC(CCCN(C(=O)N)CCCCCCC(=O)O)CCCCC
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Name
|
|
Quantity
|
6.1 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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EXTRACTION
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Details
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The solution is extracted with an ice-cold solution of 8 g
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Type
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CUSTOM
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Details
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The basis solution is separated
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Type
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EXTRACTION
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Details
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The oil that separates is extracted into ether
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Type
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WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
The ether is evaporated
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Type
|
CUSTOM
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Details
|
the residual oil is purified by chromatography on silica gel using 2% methanol in chloroform as the eluting solvent
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CCCN(C(=O)N)CCCCCCC(=O)O)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |